molecular formula C17H17F3N2O2 B1196056 Flufenamic acid hydroxypropylamide CAS No. 59116-76-6

Flufenamic acid hydroxypropylamide

Cat. No.: B1196056
CAS No.: 59116-76-6
M. Wt: 338.32 g/mol
InChI Key: LEXFIFJJRMAPRC-UHFFFAOYSA-N
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Description

Flufenamic acid hydroxypropylamide is a derivative of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. Flufenamic acid is known for its analgesic, anti-inflammatory, and antipyretic properties . The hydroxypropylamide derivative is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flufenamic acid hydroxypropylamide typically involves the reaction of flufenamic acid with hydroxypropylamine. The process begins with the activation of the carboxyl group of flufenamic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated flufenamic acid then reacts with hydroxypropylamine to form the hydroxypropylamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Flufenamic acid hydroxypropylamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Mefenamic acid
  • Meclofenamic acid
  • Tolfenamic acid

Comparison

Flufenamic acid hydroxypropylamide stands out due to its enhanced solubility and bioavailability compared to its parent compound, flufenamic acid. This makes it more effective in certain therapeutic applications. Compared to mefenamic acid and meclofenamic acid, this compound may offer improved pharmacokinetic properties, while tolfenamic acid is known for its potent anti-inflammatory effects .

Properties

CAS No.

59116-76-6

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24)

InChI Key

LEXFIFJJRMAPRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F

Synonyms

flufenamic acid hydroxypropylamide

Origin of Product

United States

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